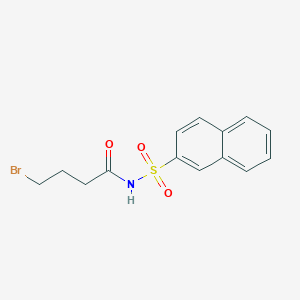![molecular formula C10H16GeO B14255199 [4-(Trimethylgermyl)phenyl]methanol CAS No. 397248-80-5](/img/structure/B14255199.png)
[4-(Trimethylgermyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trimethylgermyl)phenyl]methanol: is an organogermanium compound featuring a phenyl ring substituted with a trimethylgermyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylgermyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with trimethylgermanium chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Trimethylgermyl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products:
Oxidation: 4-(Trimethylgermyl)benzaldehyde or 4-(Trimethylgermyl)benzoic acid.
Reduction: 4-(Trimethylgermyl)phenylmethane.
Substitution: Various substituted derivatives depending on the specific reaction.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [4-(Trimethylgermyl)phenyl]methanol can be used as a ligand in organometallic catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electronic characteristics.
Biology and Medicine:
Drug Development: The unique properties of organogermanium compounds make them potential candidates for drug development, particularly in targeting specific biological pathways.
Biological Studies: The compound can be used in studies to understand the interaction of organogermanium compounds with biological systems.
Industry:
Electronics: this compound can be used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Coatings: The compound can be used in the formulation of coatings that require specific chemical resistance or thermal stability.
Mecanismo De Acción
The mechanism of action of [4-(Trimethylgermyl)phenyl]methanol involves its interaction with various molecular targets. In catalysis, the trimethylgermyl group can coordinate with metal centers, enhancing catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
[4-(Trimethylsilyl)phenyl]methanol: Similar in structure but with a silicon atom instead of germanium.
[4-(Trimethylstannyl)phenyl]methanol: Contains a tin atom instead of germanium.
Comparison:
Electronic Properties: Germanium-containing compounds often exhibit different electronic properties compared to their silicon or tin analogs, which can influence their reactivity and applications.
Reactivity: The presence of germanium can alter the reactivity of the compound in various chemical reactions, making [4-(Trimethylgermyl)phenyl]methanol unique in its behavior.
Propiedades
Número CAS |
397248-80-5 |
|---|---|
Fórmula molecular |
C10H16GeO |
Peso molecular |
224.86 g/mol |
Nombre IUPAC |
(4-trimethylgermylphenyl)methanol |
InChI |
InChI=1S/C10H16GeO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 |
Clave InChI |
UBTMEXHGJJMARP-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


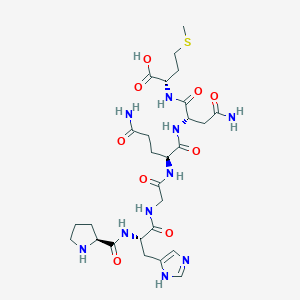

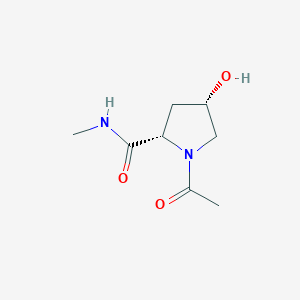
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
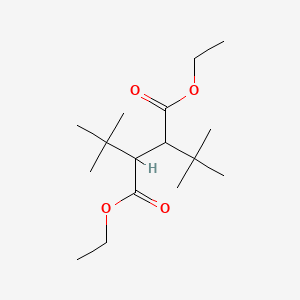


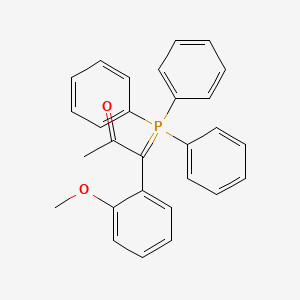

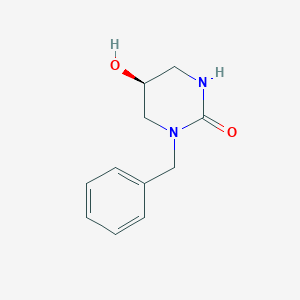
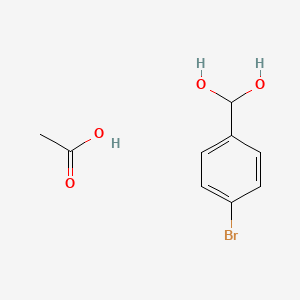
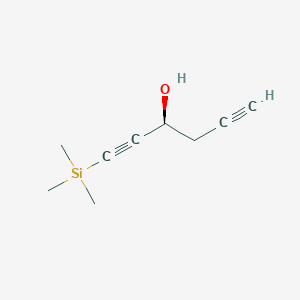
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
